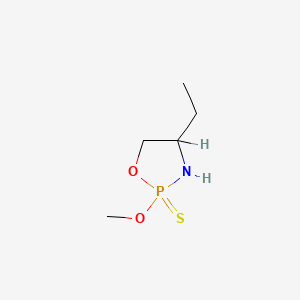
2,2'-(Cyclohexane-1,4-diyl)bis(4-methylthiophene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) is an organic compound that features a cyclohexane ring bonded to two 4-methylthiophene groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) typically involves the reaction of cyclohexane-1,4-diyl dibromide with 4-methylthiophene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding dihydrothiophene derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various functionalized thiophene derivatives.
科学研究应用
2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) depends on its specific application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The thiophene rings facilitate π-π stacking interactions, which enhance charge mobility. In biological applications, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
2,2’-Bithiophene: Consists of two thiophene rings directly bonded to each other.
4,4’-Dimethylbithiophene: Similar to 2,2’-bithiophene but with methyl groups at the 4-positions.
2,2’-Bis(4-methylthiophene): Similar structure but without the cyclohexane ring.
Uniqueness
2,2’-(Cyclohexane-1,4-diyl)bis(4-methylthiophene) is unique due to the presence of the cyclohexane ring, which imparts rigidity and affects the compound’s electronic properties. This structural feature can influence the compound’s behavior in various applications, making it distinct from other thiophene-based compounds.
属性
CAS 编号 |
77545-95-0 |
|---|---|
分子式 |
C16H20S2 |
分子量 |
276.5 g/mol |
IUPAC 名称 |
4-methyl-2-[4-(4-methylthiophen-2-yl)cyclohexyl]thiophene |
InChI |
InChI=1S/C16H20S2/c1-11-7-15(17-9-11)13-3-5-14(6-4-13)16-8-12(2)10-18-16/h7-10,13-14H,3-6H2,1-2H3 |
InChI 键 |
KJNAPJKAINCZJF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CSC(=C1)C2CCC(CC2)C3=CC(=CS3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


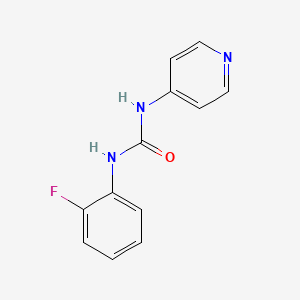
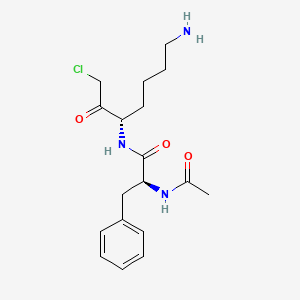
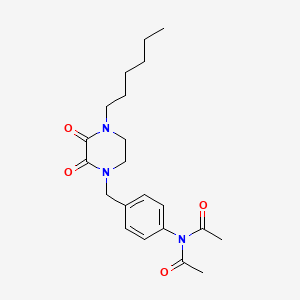
![2-Methoxy-5-(naphtho[1,2-d][1,3]thiazol-2-yl)phenol](/img/structure/B14440555.png)

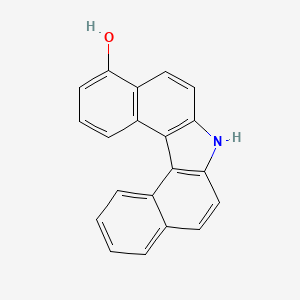

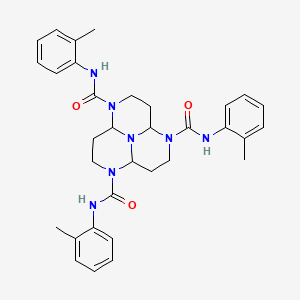


![1H-Isoindole-1,3(2H)-dione, 2-[(2-oxocyclohexyl)methyl]-](/img/structure/B14440595.png)


